

SM-19712: A Potent and Selective Endothelin-Converting Enzyme Inhibitor

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Compound of Interest

Compound Name: SM19712 free acid

Cat. No.: B10774043

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SM-19712, a novel, potent, and selective nonpeptidic inhibitor of endothelin-converting enzyme (ECE). SM-19712, chemically identified as 4-chloro-N-[[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide, monosodium salt, has demonstrated significant efficacy in both in vitro and in vivo models.^{[1][2]} This document consolidates available data on its inhibitory activity, selectivity, and preclinical efficacy. It also provides detailed experimental protocols for relevant assays and visualizes the underlying biological pathways to facilitate further research and development efforts in the field of cardiovascular and renal diseases.

Introduction to Endothelin and Endothelin-Converting Enzyme

The endothelin (ET) system plays a crucial role in vasoconstriction and has been implicated in the pathophysiology of various cardiovascular and renal diseases. Endothelin-1 (ET-1), the most potent vasoconstrictor known, is synthesized from its inactive precursor, big endothelin-1 (big ET-1), through the catalytic action of endothelin-converting enzyme (ECE). Inhibition of ECE presents a promising therapeutic strategy for conditions characterized by elevated ET-1 levels. SM-19712 has emerged as a significant small molecule inhibitor in this context.

SM-19712: In Vitro Inhibitory Activity

SM-19712 has been shown to be a potent inhibitor of ECE. The following table summarizes the key quantitative data on its in vitro inhibitory activity.

Parameter	Value	Assay Conditions	Reference
IC50	42 nM	ECE solubilized from rat lung microsomes	[1]
IC50	31 μ M	Endogenous conversion of big ET-1 to ET-1 in cultured porcine aortic endothelial cells	[1]

Selectivity Profile of SM-19712

A critical aspect of a therapeutic inhibitor is its selectivity for the target enzyme. SM-19712 has demonstrated high specificity for ECE over other metalloproteases.

Enzyme	Inhibition at 10 - 100 μ M	Reference
Neutral Endopeptidase 24.11 (NEP)	No effect	[1]
Angiotensin-Converting Enzyme (ACE)	No effect	[1]

Preclinical In Vivo Efficacy

The therapeutic potential of SM-19712 has been evaluated in animal models of ischemic acute renal failure and myocardial infarction.

Ischemic Acute Renal Failure in Rats

In a rat model of ischemic acute renal failure, intravenous administration of SM-19712 prior to the ischemic event dose-dependently attenuated renal dysfunction and histopathological

damage.[2] Notably, SM-19712 was found to be more potent than phosphoramidon, a conventional ECE inhibitor, at the same dose.[2] Furthermore, the elevated kidney tissue levels of ET-1 post-ischemia were completely suppressed by a high dose of SM-19712.[2]

Dose (Intravenous)	Effect	Reference
3, 10, 30 mg/kg	Dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction and tissue damage.	[2]
30 mg/kg	Complete suppression of the increase in renal ET-1 content.	[2]

Myocardial Infarction in Rabbits

In a rabbit model of acute myocardial infarction induced by coronary occlusion and reperfusion, SM-19712 demonstrated cardioprotective effects.

Effect	Reference
Reduced infarct size	[1]
Reduced the increase in serum concentration of ET-1	[1]
Reduced the serum activity of creatinine phosphokinase	[1]

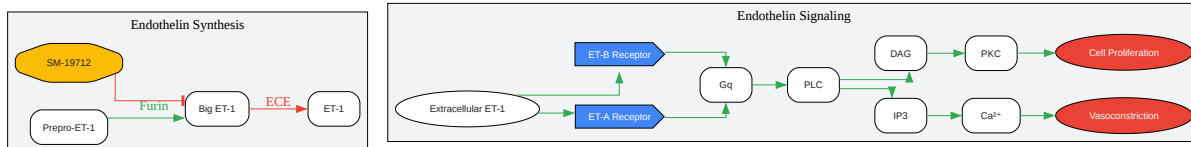
Pharmacokinetics and Clinical Trials

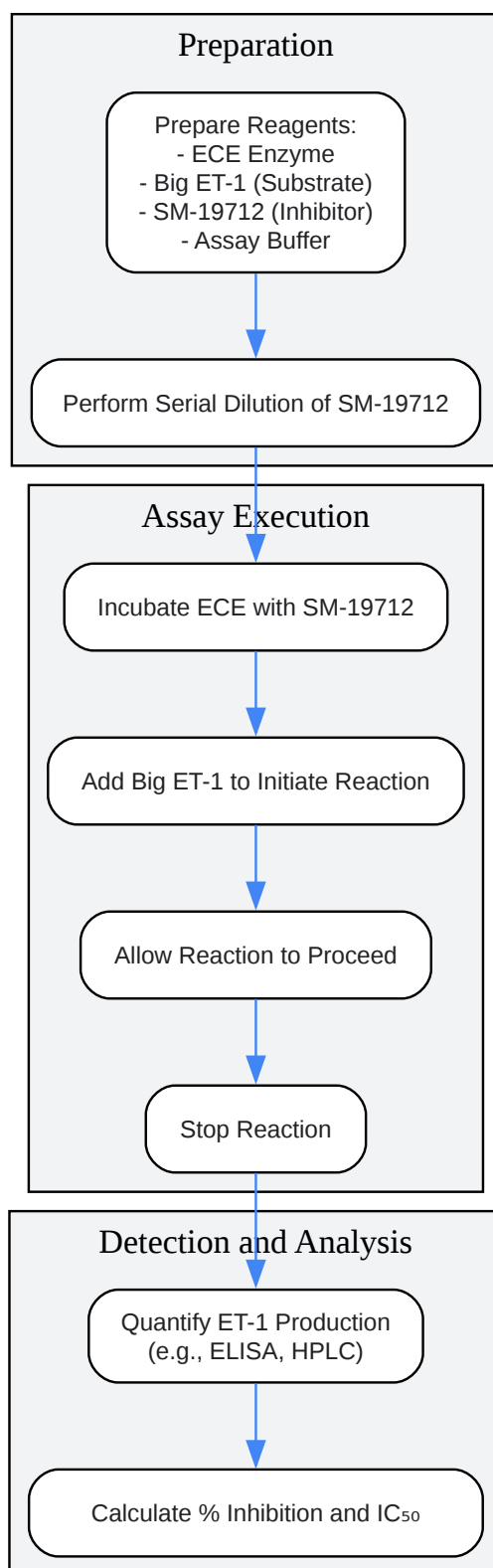
As of the latest available information, detailed pharmacokinetic parameters for SM-19712, such as its half-life, bioavailability, and clearance, have not been published in the public domain. Similarly, there is no publicly available information regarding any clinical trials of SM-19712 in humans.

Signaling Pathways and Experimental Workflows

Endothelin Synthesis and Signaling Pathway

The following diagram illustrates the synthesis of endothelin-1 and its subsequent signaling cascade, which is the target of SM-19712.





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